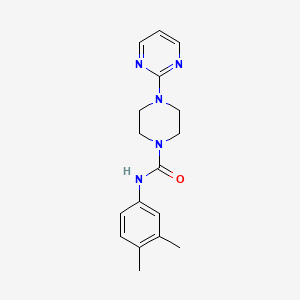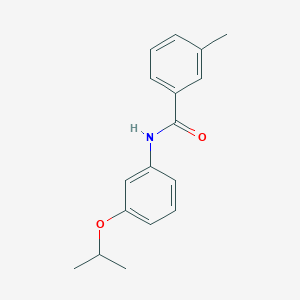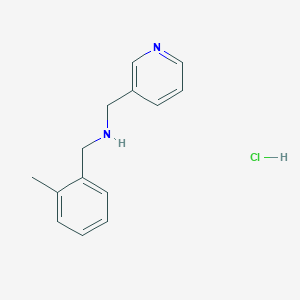![molecular formula C15H15BrN2O2S B5335669 N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)
N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide, also known as BPSD, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. BPSD belongs to the class of sulfonylurea compounds, which are widely used in the treatment of diabetes. However, BPSD has been found to possess unique properties that make it a promising candidate for various applications in scientific research.
Mécanisme D'action
The mechanism of action of N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide is not fully understood, but it is believed to involve the formation of a complex between this compound and the metal ion. This complex then undergoes a chemical reaction that results in the emission of fluorescence. The exact nature of this reaction is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes in cells and organisms. This makes it a useful tool for studying metal ion homeostasis without interfering with other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide in lab experiments is its high selectivity for certain metal ions. This allows for accurate detection and measurement of metal ion concentrations in biological systems. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research involving N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide. One area of interest is the development of new fluorescent probes based on the structure of this compound. Another area of research involves the use of this compound as a therapeutic agent for the treatment of diseases involving metal ion dysregulation, such as Alzheimer's disease. Overall, this compound has the potential to be a valuable tool for studying metal ion homeostasis and developing new therapies for metal ion-related diseases.
Méthodes De Synthèse
N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzenesulfonyl chloride with N,N-dimethylbenzamide in the presence of a base. The resulting intermediate is then treated with a suitable amine to yield the final product, this compound.
Applications De Recherche Scientifique
N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence in the presence of these ions. This property makes this compound a useful tool for studying metal ion homeostasis in biological systems.
Propriétés
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-18(2)15(12-6-4-3-5-7-12)17-21(19,20)14-10-8-13(16)9-11-14/h3-11H,1-2H3/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKKEUDYASHZLZ-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Br)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5335589.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5335603.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5335610.png)


![2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![2-[(6-methyl-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5335661.png)

![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5335692.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)
